molecular formula C21H16ClN3OS3 B302648 N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide

N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide

Cat. No. B302648
M. Wt: 458 g/mol
InChI Key: VUXUZGHDDMCBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide is not fully understood. However, it has been suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. It also inhibits the migration and invasion of cancer cells. In addition, it has been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide is its potent anti-cancer activity against a variety of cancer cell lines. It also possesses anti-inflammatory and anti-oxidant properties, which make it a promising therapeutic agent for various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide. One of the areas of focus is to improve its solubility and bioavailability in order to enhance its therapeutic potential. Another area of interest is to investigate its potential as a combination therapy with other anti-cancer agents. Furthermore, more studies are needed to elucidate its mechanism of action and to explore its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders.
In conclusion, N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide is a promising chemical compound with potential applications in various fields. Its potent anti-cancer activity, anti-inflammatory and anti-oxidant properties, and ability to improve mitochondrial function make it a promising therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide involves the reaction of 2-chlorobenzyl mercaptan and 2-pyridine thiol with 6-bromo-1,3-benzothiazole followed by reaction with N-(2-chloroacetyl)pyridine-2-amine. The final product is obtained after purification and characterization.

Scientific Research Applications

N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It has also been found to possess anti-inflammatory and anti-oxidant properties.

properties

Product Name

N-{2-[(2-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(2-pyridinylsulfanyl)acetamide

Molecular Formula

C21H16ClN3OS3

Molecular Weight

458 g/mol

IUPAC Name

N-[2-[(2-chlorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C21H16ClN3OS3/c22-16-6-2-1-5-14(16)12-28-21-25-17-9-8-15(11-18(17)29-21)24-19(26)13-27-20-7-3-4-10-23-20/h1-11H,12-13H2,(H,24,26)

InChI Key

VUXUZGHDDMCBTO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4)Cl

Origin of Product

United States

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